PRMT1/3/8 Potency vs. MS023
GSK3368715 exhibits significantly higher potency against PRMT1 compared to the newer type I PRMT inhibitor SKLB06489. The IC50 of GSK3368715 for PRMT1 is 3.1 nM [1], which is over 20-fold lower than the IC50 of 64.55 nM reported for SKLB06489 [2]. This stark difference in biochemical potency suggests that GSK3368715 may achieve more complete target engagement at lower concentrations.
| Evidence Dimension | Inhibitory Concentration 50 (IC50) for PRMT1 |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | SKLB06489: 64.55 nM |
| Quantified Difference | GSK3368715 is 20.8x more potent |
| Conditions | Biochemical assay measuring PRMT1 enzymatic activity. |
Why This Matters
Higher potency at the primary target, PRMT1, allows for lower compound concentrations in cell-based assays, which can minimize off-target effects and improve the signal-to-noise ratio in target engagement studies.
- [1] Adooq Bioscience. GSK3368715 hydrochloride (EPZ019997 hydrochloride) Datasheet. Product No. A26655. View Source
- [2] Zhou, S.Y., et al. Discovery of a potent and orally bioavailable type Ⅰ PRMTs inhibitor for triple-negative breast cancer treatment. Acta Pharmacologica Sinica. 2026. View Source
